molecular formula C11H10FNO5 B8710578 Ethyl 3-(3-fluoro-4-nitrophenyl)-3-oxopropanoate

Ethyl 3-(3-fluoro-4-nitrophenyl)-3-oxopropanoate

Cat. No.: B8710578
M. Wt: 255.20 g/mol
InChI Key: NLEKCLDVDAXWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-fluoro-4-nitrophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H10FNO5 and its molecular weight is 255.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FNO5

Molecular Weight

255.20 g/mol

IUPAC Name

ethyl 3-(3-fluoro-4-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H10FNO5/c1-2-18-11(15)6-10(14)7-3-4-9(13(16)17)8(12)5-7/h3-5H,2,6H2,1H3

InChI Key

NLEKCLDVDAXWCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 L round bottomed flask was fitted with a mechanical stir motor and nitrogen inlet. To a 10° C. solution of potassium 3-ethoxy-3-oxopropanoate (55.15 g, 324 mmol) in THF (500 mL) was added MgCl2 (38.56 g, 405 mmol) and Et3N (45 mL, 324 mmoL). The reaction mixture was allowed to warm to 23° C. and stir for 3 h. A solution of 3-fluoro-4-nitrobenzoyl chloride (˜162 mmol) in THF (200 mL) was added. The reaction turned yellow instantly and a precipitate formed. THF (200 mL) was added to ensure that stirring was not impeded. TLC analysis indicated that the reaction had gone to completion however the reaction was allowed to stir over night. The reaction was quenched with 2N HCl (1 L) and extracted with EtOAc (2×500 mL). The organic layer was washed with saturated NaHCO3 (500 mL), H2O (300 mL) and brine (200 mL). The organic layer was dried (Na2SO4) and concentrated in vacuo. The desired product (37.65 g, 147 mmol) was isolated by flash column chromatography in 91% yield (1:1 Hex EtOAc) as a yellow solid as a mixture of keto (75%) and enol (25%) tautomers. 1H-NMR (DMSO-d6) Keto tautomer δ 8.29 (dd, J=8.6, 7.4 Hz, 1H), 8.10 (dd, J=11.6, 2.0 Hz, 1H), 7.94 (m, 1H), 4.30 (s, 2H), 4.11 (q, J=7.2 Hz, 2H), 1.17 (t, J=7.2 Hz, 3H); Enol tautomer δ 12.44 (br s, 1H), 8.22 (app t, J=8.2 Hz, 1H), 8.05 (dd, J=12.6, 2.0 Hz, 1H), 7.90 (m, 1H), 6.22 (s, 1H), 4.25 (q, J=7.2 Hz, 2H), 1.26 (t, J=7.2 Hz, 3H); LCMS RT=3.14 min; MS {M+H]+=311.0.
[Compound]
Name
enol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium 3-ethoxy-3-oxopropanoate
Quantity
55.15 g
Type
reactant
Reaction Step Two
Name
Quantity
38.56 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
162 mmol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
91%

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